molecular formula C23H15Cl4N3O2 B2959139 (4-chlorophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate CAS No. 956763-44-3

(4-chlorophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate

Cat. No.: B2959139
CAS No.: 956763-44-3
M. Wt: 507.19
InChI Key: ZGYLKYCDZNEVAE-UHFFFAOYSA-N
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Description

(4-chlorophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate is a complex organic compound that features a combination of chlorinated aromatic rings and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to the pyrazole ring using an acid catalyst. The pyrazole intermediate is then reacted with 2,4,6-trichlorobenzoyl chloride in the presence of a base to form the desired carbamate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Scientific Research Applications

(4-chlorophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-chlorophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate is unique due to its combination of chlorinated aromatic rings and a pyrazole moiety, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-chlorophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl4N3O2/c24-16-8-6-14(7-9-16)13-32-23(31)29-20-12-28-30(21(20)15-4-2-1-3-5-15)22-18(26)10-17(25)11-19(22)27/h1-12H,13H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYLKYCDZNEVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2C3=C(C=C(C=C3Cl)Cl)Cl)NC(=O)OCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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